Cas no 2402829-31-4 (methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate)

Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate is a versatile synthetic intermediate with applications in pharmaceutical and agrochemical research. Its structure combines a pyrazole moiety with an amino acid ester, making it valuable for constructing biologically active compounds. The presence of both amino and ester functional groups allows for further derivatization, enabling the synthesis of diverse heterocyclic frameworks. This compound exhibits good solubility in common organic solvents, facilitating its use in various reaction conditions. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers favor this intermediate for its potential in developing kinase inhibitors and other therapeutic agents due to its pharmacophore-like properties.
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate structure
2402829-31-4 structure
Product Name:methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate
CAS No:2402829-31-4
MF:C8H13N3O2
MW:183.207721471786
CID:6218093
PubChem ID:145904679
Update Time:2025-10-29

methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-7459701
    • 2402829-31-4
    • methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate
    • Inchi: 1S/C8H13N3O2/c1-13-8(12)7(2-3-9)6-4-10-11-5-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)
    • InChI Key: OALRNTZNQHPARF-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1C=NNC=1)CCN)=O

Computed Properties

  • Exact Mass: 183.100776666g/mol
  • Monoisotopic Mass: 183.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 81Ų

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Additional information on methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate

Research Briefing on Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate (CAS: 2402829-31-4) in Chemical Biology and Pharmaceutical Applications

Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate (CAS: 2402829-31-4) is a novel chemical entity that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrazole and amino acid ester functionalities, has shown promising potential in various therapeutic applications, including oncology, neurology, and infectious diseases. The purpose of this research briefing is to provide an up-to-date overview of the latest studies and developments related to this compound, highlighting its synthesis, biological activities, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate, aiming to improve its yield and purity for pharmaceutical use. Advanced synthetic routes, including multi-step organic reactions and catalytic processes, have been explored to achieve scalable production. Researchers have also investigated the compound's mechanism of action, revealing its ability to modulate key biological pathways, such as kinase inhibition and receptor binding, which are critical in disease progression.

In oncology, methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate has demonstrated significant anti-proliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. Preclinical studies have shown that the compound induces apoptosis and inhibits tumor growth by targeting specific signaling molecules. These findings suggest its potential as a lead compound for the development of new anticancer therapies.

Beyond oncology, this compound has also been explored for its neuroprotective properties. In vitro and in vivo studies have indicated that methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate can mitigate oxidative stress and inflammation in neuronal cells, offering potential therapeutic benefits for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, its antimicrobial activity against drug-resistant pathogens has sparked interest in its use as a novel antibiotic agent.

Despite these promising findings, challenges remain in the development of methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate as a therapeutic agent. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through further research. Ongoing studies are focusing on structural modifications and formulation strategies to enhance its drug-like properties and minimize adverse effects.

In conclusion, methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate (CAS: 2402829-31-4) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications make it a valuable candidate for further investigation. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications, ultimately paving the way for its use in human medicine.

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